molecular formula C36H28N6O4 B11829525 (+)-Cbi-cdpi2

(+)-Cbi-cdpi2

Cat. No.: B11829525
M. Wt: 608.6 g/mol
InChI Key: RFHRJOHMDOUTEF-NNIOICJLSA-N
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Description

(+)-Cbi-cdpi2 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and the ability to undergo a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Cbi-cdpi2 typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

    Emulsification-Solvent Evaporation: This technique involves dissolving the polymer in an organic solvent and then emulsifying it in an aqueous phase containing a surfactant.

    Nanoprecipitation: In this method, the polymer is dissolved in a solvent and then precipitated by adding it to a non-solvent under controlled conditions.

Industrial Production Methods

For large-scale production, methods such as solid-phase, gas-phase, and liquid-phase synthesis are employed. These methods are designed to produce high yields of the compound while maintaining its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

(+)-Cbi-cdpi2 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

(+)-Cbi-cdpi2 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of (+)-Cbi-cdpi2 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The compound may also affect cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

(+)-Cbi-cdpi2 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

    Poly-DL-lactic-co-glycolic acid (PLGA): Used in drug delivery applications.

    Polyethylene glycol (PEG): Commonly used in pharmaceuticals and biotechnology.

    Polylactic acid (PLA): Used in biodegradable plastics

The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C36H28N6O4

Molecular Weight

608.6 g/mol

IUPAC Name

2-[2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C36H28N6O4/c37-35(46)41-12-10-20-23-13-27(38-26(23)6-8-30(20)41)33(44)40-11-9-19-22-14-28(39-25(22)5-7-29(19)40)34(45)42-17-18-16-36(18)24-4-2-1-3-21(24)31(43)15-32(36)42/h1-8,13-15,18,38-39H,9-12,16-17H2,(H2,37,46)/t18-,36-/m1/s1

InChI Key

RFHRJOHMDOUTEF-NNIOICJLSA-N

Isomeric SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

Canonical SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N

Origin of Product

United States

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